3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine Receptors A2A Selectivity Thiazole-Benzamide SAR

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313376-21-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class. Its structure features a 3-methylbenzamide moiety linked to a 5-methyl-4-phenyl-1,3-thiazole core.

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 313376-21-5
Cat. No. B2450775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS313376-21-5
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
InChIInChI=1S/C18H16N2OS/c1-12-7-6-10-15(11-12)17(21)20-18-19-16(13(2)22-18)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,20,21)
InChIKeyYNYUBRZZJFIQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313376-21-5): A Sparsely Characterized N-(Thiazol-2-yl)benzamide Scaffold


3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 313376-21-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class. Its structure features a 3-methylbenzamide moiety linked to a 5-methyl-4-phenyl-1,3-thiazole core. The compound is included in the Markush structures of patent WO 2016/091776, which claims broad 1,3-thiazol-2-yl substituted benzamides for the treatment of neurogenic disorders [1]. However, no individual biological or pharmacological data for this specific compound have been published in primary research articles or disclosed in the patent. A single entry in the BindingDB database reports a very weak inhibitory activity against the human organic cation transporter 1 (OCT1) with an IC50 of 138 µM, but this data point has not been validated in a comparative biological context and likely represents a screening artifact rather than a meaningful pharmacological finding [2]. The compound is offered commercially by several vendors, indicating synthetic tractability, but the complete absence of comparative structure-activity relationship (SAR) data means that any claim of differentiation from close analogs cannot be quantitatively substantiated with currently available public evidence.

Why Generic Substitution of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Is Premature: The Evidence Gap for Procurement Justification


Generic substitution within the N-(thiazol-2-yl)benzamide class is not scientifically justifiable for this compound because the relationship between its specific substitution pattern (3-methyl on the benzamide ring and 5-methyl-4-phenyl on the thiazole) and biological activity remains completely uncharacterized. While structurally related analogs have been investigated as adenosine receptor ligands in a 2013 study, the specific contribution of the 3-methylbenzamide substituent to receptor selectivity or affinity has never been isolated and quantified in a comparative assay [1]. The single available bioactivity data point, an IC50 of >100 µM against OCT1, is far above the threshold typically considered meaningful for target engagement and cannot be used to infer selectivity or distinguish this compound from its des-methyl or regioisomeric analogs [2]. Until head-to-head comparative data are generated, any claim that this compound offers a scientific or industrial advantage over its closest available analogs is speculative and unsupported by public evidence. Procurement decisions should therefore acknowledge this evidentiary void rather than rely on vendor promotional language.

Quantitative Differentiation Evidence for 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Current Status of Comparative Data Availability


Differentiation Against Adenosine Receptor Ligands: No Head-to-Head Binding Data Available for This Specific Compound

The most closely related compounds with published pharmacological data are the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides developed as adenosine receptor antagonists. In this series, compounds 5a and 5g exhibited moderate selectivity for the A2A adenosine receptor, while compound 5d showed low nanomolar affinity across all four adenosine receptor subtypes in radioligand binding studies [1]. However, none of these characterized compounds carry the specific 3-methylbenzamide substitution pattern found in 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. The published SAR data demonstrate that even minor changes in the benzamide substitution dramatically alter receptor subtype selectivity and affinity, but the exact quantitative impact of introducing a 3-methyl group on the benzamide ring has never been measured against any comparator in these assays. No Ki, IC50, or EC50 values against adenosine receptors are available for the target compound. Consequently, any inference about its adenosine receptor binding profile relative to compounds 5a, 5d, or 5g is purely speculative.

Adenosine Receptors A2A Selectivity Thiazole-Benzamide SAR

OCT1 Transporter Inhibition: A Weak, Non-Differentiating Pharmacological Signal

The BindingDB database lists an IC50 of 138 µM for this compound against the human organic cation transporter 1 (OCT1) expressed in HEK293 cells, measured by reduction in ASP+ substrate uptake [1]. This value is approximately three orders of magnitude weaker than the sub-micromolar potencies typically required to establish meaningful transporter inhibition. For context, established OCT1 inhibitors such as verapamil exhibit IC50 values in the low micromolar range (e.g., 2.9 µM). Direct comparator data for closely related benzamide analogs against OCT1 are also absent from public databases. The extremely weak activity provides no quantitative differentiation from analogs and fails to establish this compound as a useful pharmacological tool for OCT1 research.

OCT1 Inhibition Transporter Pharmacology Drug-Drug Interactions

Patent Landscape: No Disclosed Exemplar Data to Distinguish from Other Markush Structures

Patent WO 2016/091776 claims 1,3-thiazol-2-yl substituted benzamides of a broad generic formula (I) for the treatment of neurogenic disorders, including chronic pain and neurological conditions [1]. 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide falls within this Markush structure. However, the patent does not disclose individual compound synthesis examples, in vitro efficacy data, or selectivity profiles for any specific compound, including the target compound. No Ki, IC50, EC50, or in vivo efficacy data are provided for the claimed compounds. As a result, the patent cannot be used to assert quantitative superiority or differentiation over any other compound within the same patent family or over structurally similar compounds in the prior art.

Neurogenic Disorder Patent Coverage Markush Claims

Currently Justifiable Application Scenarios for 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Based on Available Evidence


Use Only as a Synthetic Intermediate in Proprietary Medicinal Chemistry Programs

Given the complete absence of published biological characterization, the only scientifically defensible application for this compound is as a synthetic intermediate or a building block within a proprietary medicinal chemistry optimization program, where full in-house SAR profiling is performed against relevant targets. The compound's commercial availability suggests synthetic tractability, but it should not be procured for biological screening until its activity profile is empirically established in comparison to des-methyl, regioisomeric, and structurally diverse analogs .

Exploratory Screening with Acknowledged Risk of No Meaningful Bioactivity

The compound may be purchased for exploratory screening in new biological assays, with the explicit understanding that the single known bioactivity data point (OCT1 IC50 = 138 µM) suggests very weak target engagement . Any screening campaign must include appropriate comparator compounds, such as the published adenosine receptor ligands from the closely related benzamide series [1], to enable quantitative differentiation in the event of a positive hit. Procurement for this purpose should be limited to small quantities until preliminary data are generated.

Reference Compound for Analytical Method Development and Physicochemical Profiling

The compound's well-defined structure (C18H16N2OS, molecular weight 308.4 g/mol), commercial availability at ≥95% purity, and inclusion in compound databases make it suitable as a reference standard for analytical method development, including HPLC, LC-MS, and NMR method validation . In this context, its structural similarity to other N-(thiazol-2-yl)benzamides in vendor catalogs allows it to serve as a representative class reference for method optimization and quality control procedures.

Quote Request

Request a Quote for 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.